![molecular formula C11H14N4S B3158720 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 860609-07-0](/img/structure/B3158720.png)
3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various techniques like retrosynthetic analysis and others .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like density, color, hardness, melting and boiling points, solubility, and others. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Advanced Catalysis
Silica-based nanoparticles functionalized with this compound have shown promise as catalysts. Their unique surface properties enhance catalytic activity, making them suitable for various reactions. For instance, a magnetic silica nanocatalyst (Fe3O4@SiO2@PrSO3H) was synthesized by modifying Fe3O4@SiO2 with a sulfonic group, enabling efficient catalysis in the synthesis of coumarin derivatives .
Polypropylene Nanocomposites
In materials science, incorporating nanoparticles into polypropylene (PP) matrices enhances material properties. Researchers face challenges related to durability, large-scale production, and recycling processes. Silica-based nanoparticles, including those functionalized with our compound, can improve PP nanocomposites’ mechanical strength, thermal stability, and flame retardancy .
Imbalanced Data Classification
While not directly related to the compound itself, recent research has explored imbalanced data classification algorithms. These algorithms address skewed class distributions in machine learning tasks. Silica nanoparticles have been used metaphorically in this context, emphasizing the need to balance minority and majority classes in classification problems .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like methionine aminopeptidase 2 .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through processes like transmetalation . In such reactions, a group (often a metal) is transferred from one molecule (the organoboron reagent) to another (the target molecule). This can result in significant changes in the target molecule, potentially altering its function .
Pharmacokinetics
Metabolism and excretion can vary widely depending on the specific properties of the compound and the organism in which it is administered .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific characteristics of the organism in which the compound is administered.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8(2)16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPFNIABZIFCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198410 | |
Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine | |
CAS RN |
860609-07-0 | |
Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860609-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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